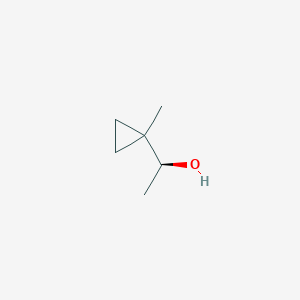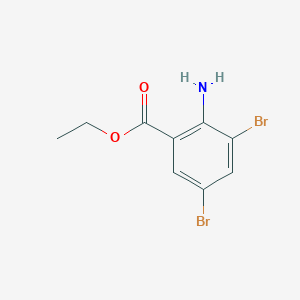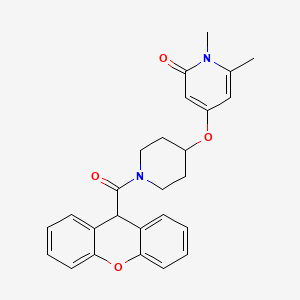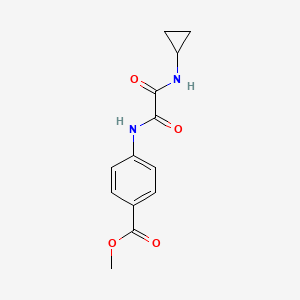![molecular formula C22H22N2O3S B2929333 1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-66-8](/img/structure/B2929333.png)
1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the benzoyl, 3,5-dimethoxyphenyl, and 1,4-diazaspiro[4.4]non-3-ene-2-thione moieties. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzoyl and 3,5-dimethoxyphenyl groups might undergo reactions typical of aromatic compounds, while the 1,4-diazaspiro[4.4]non-3-ene-2-thione moiety might participate in reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Applications De Recherche Scientifique
Corrosion Inhibition
Spiro compounds, such as those related to the specified chemical structure, have been studied for their applications in materials chemistry, particularly as corrosion inhibitors. For instance, certain spirocyclopropane derivatives have demonstrated significant effectiveness in protecting mild steel in acidic environments. These compounds operate through adsorption onto the metal surface, following the Langmuir isotherm model. The adsorption process is facilitated by π-electrons in the aromatic rings and lone-pair electrons in the methoxy groups, enhancing the corrosion resistance of mild steel in hydrochloric acid solution (Chafiq et al., 2020).
Synthesis of Heterocycles
Research on the synthesis of sulfur-containing heterocycles has revealed methodologies that utilize precursors with structural similarities to the specified compound for generating a variety of heterocyclic structures. These synthetic pathways are crucial for creating compounds with potential applications in pharmaceuticals and materials science (Reddy, Babu, & Padmavathi, 2001).
Antitumor Activity
Derivatives structurally related to "1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione" have been synthesized and evaluated for their antitumor activity against cancer stem cells. These compounds have shown promising results in vitro against colon cancer stem cells, indicating their potential as therapeutic agents in cancer treatment (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Antibacterial and Antifungal Activity
Novel spiro-isoxazolyl derivatives have been developed and tested for their antibacterial and antifungal activities. These compounds exhibit significant biological activity against standard strains, highlighting the versatility of spiro compounds in developing new antimicrobial agents (Rajanarendar et al., 2010).
Electrocatalytic Applications
Research into the electrochemistry of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has uncovered their potential in catalytic applications. These studies provide insights into the redox behavior of these compounds, which could be exploited in designing new electrocatalysts or electrochemical sensors (Abou-Elenien et al., 1991).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-26-17-12-16(13-18(14-17)27-2)19-21(28)24(22(23-19)10-6-7-11-22)20(25)15-8-4-3-5-9-15/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPPYIGCEUPODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)
![N-(1-cyanocyclobutyl)-6-(furan-2-yl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2929255.png)
![1-methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine](/img/structure/B2929257.png)



![(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929262.png)
![4-(4-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2929264.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2929266.png)
![(3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2929268.png)
![[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2929270.png)
![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)